molecular formula C10H15N3O B1613311 N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine CAS No. 921938-85-4

N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine

Cat. No.: B1613311
CAS No.: 921938-85-4
M. Wt: 193.25 g/mol
InChI Key: SMECUBWISXUYSV-UHFFFAOYSA-N
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Description

N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine is a heterocyclic compound that features a pyrido[3,2-B][1,4]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine with methylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrido[3,2-B][1,4]oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrido[3,2-B][1,4]oxazine compounds.

Scientific Research Applications

N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
  • N-Methyl-4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Uniqueness

N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-methyl-1-(4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-11-6-8-5-9-10(12-7-8)13(2)3-4-14-9/h5,7,11H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMECUBWISXUYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(N=C1)N(CCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640359
Record name N-Methyl-1-(4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-85-4
Record name N-Methyl-1-(4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine
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N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine
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N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine
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N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine
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N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine
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N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine

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